molecular formula C₂₅H₃₁NaO₈ B1145218 Cortisone Sodium Succinate CAS No. 7415-42-1

Cortisone Sodium Succinate

Katalognummer B1145218
CAS-Nummer: 7415-42-1
Molekulargewicht: 482.5
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cortisone Sodium Succinate, also known as Hydrocortisone Sodium Succinate, is a synthetic glucocorticoid corticosteroid and a corticosteroid ester . It is used to treat various conditions such as severe allergic reactions, arthritis, blood diseases, breathing problems, certain cancers, eye diseases, intestinal disorders, and skin diseases .


Molecular Structure Analysis

The molecular formula of Cortisone Sodium Succinate is C25H31NaO8 . Its molecular weight is 482.5 g/mol . The compound has a complex structure with several functional groups, including a corticosteroid ester .


Chemical Reactions Analysis

The chemical reactions involving Cortisone Sodium Succinate are complex and often involve other compounds. For example, one study discusses an irreversible consecutive first-order reaction using Hydrocortisone Sodium Succinate as a model .


Physical And Chemical Properties Analysis

Cortisone Sodium Succinate has a molecular weight of 482.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 7 . Its exact mass is 482.19166222 g/mol .

Wissenschaftliche Forschungsanwendungen

Application in Surgical Endoscopy

Specific Scientific Field

This application falls under the field of Surgical Endoscopy .

Summary of the Application

Cortisone Sodium Succinate, in the form of an oral hydrocortisone sodium succinate and aluminum phosphate gel (OHA), has been used to prevent esophageal stricture after extensive endoscopic submucosal dissection (ESD) in patients with early esophageal cancer .

Methods of Application

Patients undergoing more than 3/4 circumferential ESD were randomized to either the endoscopic loco-regional triamcinolone acetonide injection (ETI) plus oral prednisone group or the OHA group .

Results or Outcomes

The incidence of esophageal stricture in the OHA group was significantly less than that of the control group . Two sessions of endoscopic balloon dilations (EBDs) were necessary to release all strictures in the OHA group . OHA was found to be an independent protective factor for stricture .

Application in Treating Various Conditions

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

Hydrocortisone is used to treat immune, inflammatory, and neoplastic conditions . It is also used in otic solutions for infections of the external auditory canal caused by susceptible organisms and with inflammation .

Methods of Application

Hydrocortisone is administered in various forms depending on the condition being treated. For example, it can be administered orally for adrenocortical insufficiency, topically for corticosteroid responsive dermatoses with infections, and as an enema for ulcerative colitis .

Results or Outcomes

Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive . High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels .

Application in COVID-19 Treatment

Specific Scientific Field

This application falls under the field of Infectious Diseases .

Summary of the Application

Corticosteroid therapy, including Hydrocortisone, has been empirically used for clinical treatment in the early stage of the COVID-19 outbreak . The aim of this treatment is to evaluate the efficacy and safety of corticosteroid therapy in patients with COVID-19 .

Methods of Application

The intervention in the eligible studies was corticosteroid therapy, including methylprednisolone sodium succinate . The pooled data were meta-analyzed using a random effects model, and the quality of evidence was rated using the GRADE approach .

Results or Outcomes

Compared with the control treatments, corticosteroid therapy was associated with clinical recovery and a significantly shortened length of ICU hospitalization . However, it did not affect the mortality, utilization of mechanical ventilation, duration of symptoms, or virus clearance time in COVID-19 patients . Treatment with corticosteroids in patients with COVID-19 may cause mild adverse outcomes .

Application in Addison’s Disease Treatment

Specific Scientific Field

This application falls under the field of Endocrinology .

Summary of the Application

Continuous subcutaneous hydrocortisone infusion (CSHI) has been used to treat Addison’s disease . The aim of this study was to determine the effect of CSHI on subjective health status (SHS) in Addison’s disease .

Methods of Application

Hydrocortisone sodium succinate was diluted in sterile water for injection to a concentration of 50 mg/ml . The infusions were delivered by a MiniMed insulin pump .

Results or Outcomes

Biochemical measurements indicate similar cortisol exposure during each treatment period, although a more circadian pattern was evident during CSHI . However, CSHI does not improve SHS in Addison’s disease with good baseline SHS .

Application in Dentistry

Specific Scientific Field

This application falls under the field of Dentistry .

Summary of the Application

Corticosteroids, including Hydrocortisone, are listed in the Dental Practitioners’ Formulary . They are frequently used in various specialties in dentistry, such as oral medicine, oral and maxillofacial surgery, and endodontics .

Methods of Application

The methods of application vary depending on the specific dental specialty and the condition being treated .

Results or Outcomes

The outcomes of corticosteroid use in dentistry are generally positive, with these drugs effectively reducing inflammation and managing various conditions .

Safety And Hazards

When handling Cortisone Sodium Succinate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Eigenschaften

CAS-Nummer

7415-42-1

Produktname

Cortisone Sodium Succinate

Molekularformel

C₂₅H₃₁NaO₈

Molekulargewicht

482.5

Synonyme

21-(Hydrogen Succinate) Cortisone Sodium Salt;  21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,11,20-trione Monosodium Salt

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.